molecular formula C27H22FN7O B2386203 N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902621-94-7

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

货号: B2386203
CAS 编号: 902621-94-7
分子量: 479.519
InChI 键: DEFMHCCBDKOQLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzyl group and a bis-triazoloquinazoline moiety. This unique combination is hypothesized to contribute to its biological activity.

Antihistaminic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antihistaminic activity. For instance, triazoloquinazolines have shown effectiveness in inhibiting histamine-induced bronchospasms in experimental models . This suggests that the compound may also possess similar properties.

Inhibition of Protein Kinase D1 (PDK1)

Research has identified that certain derivatives of quinazoline compounds can act as inhibitors of PDK1, a key regulator in various signaling pathways associated with cancer progression. The compound may share this inhibitory mechanism due to its structural similarities to other known PDK1 inhibitors .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, the following pathways are proposed based on related compounds:

  • Histamine Receptor Blockade : Similar compounds have been shown to effectively block H1 receptors, reducing allergic responses and bronchospasm.
  • Kinase Inhibition : The inhibition of PDK1 could lead to decreased cell proliferation and survival in cancer cells.

Case Studies

Several studies have explored the biological effects of triazoloquinazolines. For example:

  • Study on Antihistaminic Effects :
    • A study evaluated the antihistaminic activity of various triazoloquinazolines. Results indicated a dose-dependent response in reducing bronchospasm in animal models, suggesting potential therapeutic applications for respiratory conditions .
  • Cancer Research :
    • A study focused on the role of PDK1 inhibitors in cancer treatment highlighted the effectiveness of quinazoline derivatives in reducing tumor growth in xenograft models. The implications for this compound as a potential anticancer agent are significant .

Data Summary

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Activity Effect Reference
AntihistaminicInhibition of bronchospasm
PDK1 InhibitionReduced tumor growth
CytotoxicityInduction of apoptosis in cancer cells

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinazoline derivatives, including those related to N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide. For instance, compounds derived from quinazolines have been tested against a range of bacteria and fungi.

Key Findings:

  • Compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial efficacy .
CompoundBacterial StrainMIC (µg/ml)
9aStaphylococcus aureus6.25
9cPseudomonas aeruginosa12.5

Anticancer Properties

The anticancer potential of quinazoline derivatives has been well-documented. This compound may exhibit similar properties due to its structural features that are conducive to interacting with biological targets involved in cancer progression.

Notable Insights:

  • Studies indicate that quinazoline derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • The compound's ability to modulate signaling pathways associated with cancer cell survival makes it a candidate for further investigation in oncology .

Antihistaminic Effects

Another promising application of compounds related to this compound is their antihistaminic activity. Quinazoline derivatives have shown effectiveness in alleviating symptoms associated with allergic reactions by blocking histamine receptors.

Research Outcomes:

  • Compounds within this class have demonstrated the ability to reduce bronchospasm induced by histamine exposure .
  • The antihistaminic activity was quantitatively assessed through various pharmacological assays that measure airway responsiveness .

属性

CAS 编号

902621-94-7

分子式

C27H22FN7O

分子量

479.519

IUPAC 名称

N-[(4-fluorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C27H22FN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-5,7-10,13-16H,6,11-12,17H2,(H,29,36)

InChI 键

DEFMHCCBDKOQLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCC6=CC=C(C=C6)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。